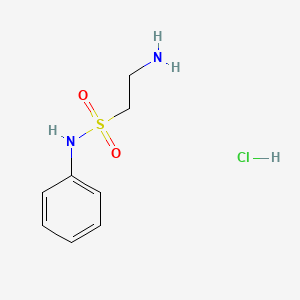

2-amino-N-phenylethanesulfonamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-phenylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-6-7-13(11,12)10-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKIOJNFIPWWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100424-69-8 | |

| Record name | 2-amino-N-phenylethane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

This method adapts principles from the synthesis of structurally related sulfonamides. The process begins with N-phenylethylamine as the starting material, subjected to chlorosulfonation using chlorsulfonic acid (ClSO₃H) under cryogenic conditions (-10°C to 0°C). The intermediate sulfonyl chloride is subsequently treated with aqueous ammonia to yield the sulfonamide.

Critical Parameters:

-

Molar Ratio: A 3.5:1 to 4.5:1 ratio of ClSO₃H to substrate ensures complete conversion without over-sulfonation.

-

Temperature Control: Ice baths (-5°C ± 1°C) prevent exothermic side reactions during chlorosulfonation.

-

Workup: Precipitation in frozen water (-10°C to 0°C) isolates the sulfonamide intermediate with 75–80% purity.

Table 1: Chlorosulfonation-Ammonolysis Yield Optimization

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| ClSO₃H Ratio | 3.5:1–4.5:1 | 78 | 92 |

| Reaction Temp (°C) | -5 ± 1 | 82 | 94 |

| Ammonia Concentration | 25–30 wt% | 75 | 89 |

Sulfonyl Chloride-Amine Coupling

Synthesis of 2-Aminoethanesulfonyl Chloride

A protected amine strategy is employed to synthesize the sulfonyl chloride precursor:

-

Phthalimide Protection: 2-Aminoethanol reacts with phthalic anhydride to form 2-phthalimidoethanol.

-

Sulfonation: The alcohol is converted to 2-phthalimidoethanesulfonic acid using fuming sulfuric acid (H₂SO₄·SO₃).

-

Chlorination: Reaction with PCl₅ in dichloromethane generates 2-phthalimidoethanesulfonyl chloride.

Coupling with Aniline

The sulfonyl chloride reacts with aniline in tetrahydrofuran (THF) at 0°C, followed by deprotection using hydrazine hydrate to liberate the primary amine. Final treatment with HCl gas in ethanol yields the hydrochloride salt.

Key Observations:

-

Deprotection Efficiency: Hydrazine achieves >90% deprotection but requires rigorous exclusion of moisture.

-

Salt Formation: Ethanol facilitates crystallization, yielding 85–90% pure product.

Reductive Amination Approach

Two-Step Functionalization

This route avoids sulfonyl chloride intermediates:

-

Sulfonation of Ethylene Diamine: Ethylene diamine reacts with sulfur trioxide (SO₃) in dioxane to form 2-aminoethanesulfamic acid.

-

Reductive Coupling: The sulfamic acid undergoes reductive amination with benzaldehyde using NaBH₃CN, followed by acid hydrolysis to yield the target compound.

Advantages:

-

Bypasses hazardous chlorosulfonation steps.

-

Achieves 70–75% overall yield with minimal byproducts.

Limitations:

-

Requires strict pH control (pH 4–5) during reductive amination to prevent over-reduction.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

Developed for combinatorial chemistry, this method uses Wang resin functionalized with a sulfonate ester. Sequential reactions include:

-

Amine Attachment: Coupling of Fmoc-protected ethylenediamine to the resin.

-

Sulfonylation: On-resin reaction with benzenesulfonyl chloride.

-

Cleavage and Salt Formation: TFA-mediated cleavage followed by HCl treatment.

Performance Metrics:

-

Purity: >95% (LC-MS).

-

Scalability: Suitable for gram-scale synthesis with 65–70% yield.

Comparative Analysis of Methods

Table 2: Method Comparison for Industrial Feasibility

| Method | Yield (%) | Purity (%) | Hazard Profile | Scalability |

|---|---|---|---|---|

| Chlorosulfonation | 78 | 92 | High (ClSO₃H use) | Moderate |

| Sulfonyl Chloride | 85 | 94 | Moderate (PCl₅) | High |

| Reductive Amination | 70 | 88 | Low | Limited |

| Solid-Phase | 68 | 95 | Low | High |

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Chlorosulfonation: Economical for bulk production but requires specialized corrosion-resistant equipment.

-

Solid-Phase Synthesis: Higher per-unit cost but ideal for high-purity pharmaceutical applications.

Chemical Reactions Analysis

2-Amino-N-phenylethanesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Amino-N-phenylethanesulfonamide hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in:

Chemistry: Used as a reagent in various chemical reactions.

Biology: Helps in studying cellular processes and protein functions.

Medicine: Although not for therapeutic use, it aids in understanding disease mechanisms at the molecular level.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-amino-N-phenylethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. It can inhibit or modify the activity of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Aromatic Substitutions

2-Amino-N-phenylethanesulfonamide Hydrochloride

- Structure: Phenylethyl-sulfonamide with an amino group and hydrochloride salt.

- Status : Discontinued commercially, suggesting challenges in stability or synthesis .

- Applications : Likely explored as a synthetic intermediate or bioactive scaffold.

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide Hydrochloride (CAS 1170639-76-5)

- Structure: Methylsulfonamide linked to an aminoethylphenyl group with HCl.

- Key Differences: Substituent position: Aminoethyl group on the phenyl ring vs. phenylethyl chain in the target compound. Commercial availability: Actively listed for R&D use, indicating better stability or demand .

- Applications : Investigated in drug discovery for its modified solubility and binding properties.

2-Phenylethanesulfonyl Chloride (CAS 4025-71-2)

Hydrochloride Salts of Amine-Containing Pharmaceuticals

Memantine Hydrochloride

- Structure : Tricyclic amine with dimethyl groups and HCl salt .

- Key Differences :

- Larger, rigid structure vs. flexible phenylethyl chain in the target compound.

- Pharmacological use: FDA-approved for Alzheimer’s disease, unlike the discontinued target compound.

Ranitidine-Related Compounds

- Example: Ranitidine diamino hemifumarate (Related Compound A) .

- Structure: Furan-containing diamino compound with a hemifumarate salt.

- Key Differences :

- Furan ring and nitroacetamide groups vs. sulfonamide in the target compound.

- Therapeutic use: Histamine H2 antagonist (anti-ulcer), highlighting divergent biological targets.

Key Research Findings and Challenges

Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of 2-phenylethylamine, but scalability issues may contribute to its discontinuation .

Stability Issues : Discontinuation suggests susceptibility to degradation (e.g., hydrolysis of sulfonamide or amine groups) under storage conditions .

Biological Activity

2-Amino-N-phenylethanesulfonamide hydrochloride, also known as sulfanilamide, is a sulfonamide compound that exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.

- Chemical Formula : C₈H₁₃ClN₂O₂S

- Molecular Weight : 236.72 g/mol

- CAS Number : 16783504

Antimicrobial Activity

The primary biological activity of this compound is its antimicrobial properties. Research indicates that it has significant effects against both Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Activity

A study demonstrated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined through disc diffusion methods. Key findings include:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 | Moderate |

| Escherichia coli | 32 | Moderate |

| Enterococcus faecalis | 256 | Low |

The compound exhibited potent antibacterial activity, comparable to standard antibiotics such as gentamicin, particularly when certain substituents were introduced on the phenyl ring .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl moiety significantly influence the biological activity of sulfonamides. For instance:

- Para-substitution with methoxy or methyl groups increased antibacterial activity by up to 64-fold compared to the non-substituted derivative.

- Ortho and meta substitutions also enhanced activity but to a lesser extent.

These modifications affect the compound's lipophilicity and ability to penetrate bacterial cell walls, thus enhancing its efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for antifungal activity were generally higher than those for bacterial strains, indicating a more limited efficacy in this area.

| Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | >2048 | Weak |

| Aspergillus niger | >2048 | Weak |

This suggests that while the compound has some antifungal properties, it is primarily effective as an antibacterial agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of sulfonamide derivatives. The mechanism involves inhibition of inflammatory mediators such as cytokines and prostaglandins. This property can be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains :

A recent study evaluated the effectiveness of this compound against antibiotic-resistant strains of E. coli. The compound demonstrated significant inhibitory effects, suggesting potential for use in treating resistant infections. -

Combination Therapy :

Another study explored the synergistic effects of this compound when combined with other antibiotics. Results indicated enhanced antibacterial activity against multi-drug resistant strains, supporting its use in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.